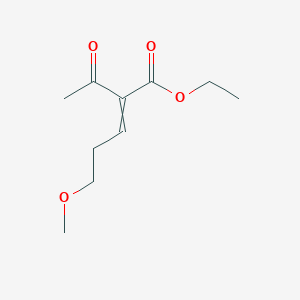

Ethyl 2-acetyl-5-methoxypent-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

63093-79-8 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 2-acetyl-5-methoxypent-2-enoate |

InChI |

InChI=1S/C10H16O4/c1-4-14-10(12)9(8(2)11)6-5-7-13-3/h6H,4-5,7H2,1-3H3 |

InChI Key |

RLLPXXJZIIGCPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CCCOC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Acetyl 5 Methoxypent 2 Enoate

Established Synthetic Routes to Ethyl 2-acetyl-5-methoxypent-2-enoate

Established synthetic strategies for this compound primarily rely on classic organic reactions that assemble the molecule in a stepwise or convergent manner. These methods focus on the reliable formation of the enone and ester functionalities.

Condensation Reactions in the Formation of the Enone Moiety

The central feature of this compound is the conjugated enone system. The Knoevenagel condensation is a prominent and widely utilized method for the formation of such C=C double bonds. google.comwikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. google.comwikipedia.org

In the context of synthesizing the target molecule, the Knoevenagel condensation would involve the reaction of ethyl acetoacetate (B1235776), which serves as the active methylene compound, with an appropriate aldehyde. google.comthermofisher.com The active methylene group in ethyl acetoacetate is acidic and can be deprotonated by a weak base to form a stable enolate. wordpress.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy intermediate yields the desired α,β-unsaturated product. researchgate.net

The general mechanism for the Knoevenagel condensation is outlined below:

Deprotonation: A weak base, such as piperidine (B6355638) or an amine, removes a proton from the α-carbon of ethyl acetoacetate to form a resonance-stabilized enolate. wikipedia.org

Nucleophilic Attack: The enolate attacks the carbonyl group of the aldehyde, forming a tetrahedral intermediate.

Protonation: The intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy adduct.

Dehydration: The β-hydroxy adduct is dehydrated, often under the reaction conditions, to yield the final α,β-unsaturated product. google.com

A variety of catalysts can be employed for the Knoevenagel condensation, with weak bases like primary and secondary amines being common choices. google.com The selection of the catalyst and reaction conditions can influence the reaction rate and yield.

Strategies for Incorporating the Methoxy-Substituted Alkyl Chain

To synthesize this compound, the methoxy-substituted alkyl chain must be introduced. In the context of the Knoevenagel condensation described above, this is achieved by using 3-methoxypropanal (B1583901) as the aldehyde component. The reaction between ethyl acetoacetate and 3-methoxypropanal would directly generate the carbon skeleton of the target molecule.

The synthesis of 3-methoxypropanal itself can be accomplished through various methods, including the oxidation of 3-methoxy-1-propanol.

Esterification Approaches to the Ethyl Moiety

The ethyl moiety in this compound is typically introduced through the use of ethyl acetoacetate as a starting material. This β-keto ester already contains the required ethyl ester functionality. Should a synthesis route proceed via the corresponding carboxylic acid, 2-acetyl-5-methoxypent-2-enoic acid, a separate esterification step would be necessary. Standard esterification methods, such as Fischer-Speier esterification (reaction with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid), could be employed.

Advanced Synthetic Approaches and Methodological Refinements

More advanced synthetic methodologies aim to improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound. These approaches often involve the use of specialized catalysts and a deeper understanding of reaction mechanisms to control the outcome.

Chemo- and Regioselective Synthesis of this compound Precursors

The synthesis of the precursor, 3-methoxypropanal, requires chemo- and regioselective reactions. For instance, the partial oxidation of 1,3-propanediol, where only one of the two primary alcohol groups is oxidized to an aldehyde while the other is methylated, would be a desirable but challenging approach. A more controlled method involves starting with a molecule that already has the methoxy (B1213986) group in the desired position, such as 3-methoxy-1-propanol, and then performing a selective oxidation to the aldehyde.

Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods can be applied to the Knoevenagel condensation to enhance its efficiency and selectivity. The use of solid-supported catalysts, ionic liquids, and organocatalysts has been explored for similar transformations. scielo.org.mx These catalysts can offer advantages such as easier product purification, catalyst recycling, and milder reaction conditions. For example, Lewis acids have been shown to catalyze Knoevenagel-type reactions, potentially offering different reactivity and selectivity compared to traditional base-catalyzed methods. nih.gov Microwave-assisted synthesis is another advanced approach that can significantly reduce reaction times and improve yields in Knoevenagel condensations. unifap.br

The table below summarizes various catalytic systems that have been successfully employed in Knoevenagel condensations with ethyl acetoacetate and different aldehydes, which could be adapted for the synthesis of this compound.

| Catalyst System | Aldehyde Substrate | Solvent | Key Advantages |

| Piperidine | Benzaldehyde | Ethanol | Classical and effective method. thermofisher.com |

| Cs-exchanged NaX | Benzaldehyde | Not specified | Heterogeneous catalyst, potential for recyclability. researchgate.net |

| ZnAl₂O₄ | Aromatic aldehydes | Not specified | Efficient for certain pseudo-multicomponent reactions. nih.gov |

| Diisopropylethylammonium acetate | Aromatic aldehydes | Hexane | Ionic liquid catalyst, potentially milder conditions. scielo.org.mx |

| Microwave irradiation (no catalyst) | 4-methoxybenzaldehyde | Water | Green chemistry approach with reduced reaction times. unifap.br |

Homogeneous Catalysis for Carbon-Carbon Bond Formation

Homogeneous catalysis plays a traditional role in Knoevenagel condensations, often employing basic catalysts that are soluble in the reaction medium. Typically, weak bases like primary, secondary, or tertiary amines (e.g., piperidine, pyridine) are used. tandfonline.com These catalysts function by deprotonating the active methylene compound (ethyl acetoacetate), forming an enolate intermediate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-methoxybutanal (B3115671), leading to a carbon-carbon bond formation. Subsequent dehydration yields the final product, this compound.

While effective, traditional homogeneous catalysts present challenges in separation from the product mixture, often requiring extensive purification steps. This can lead to increased solvent use and waste generation. Modern approaches in homogeneous catalysis focus on organocatalysts that can offer high selectivity under mild conditions.

Heterogeneous Catalysis in Enone Synthesis

To address the limitations of homogeneous systems, significant research has been directed towards heterogeneous catalysts for enone synthesis via Knoevenagel condensation. rsc.orgscispace.com These solid catalysts are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and reducing downstream processing costs and environmental impact. mdpi.com

Various materials have been explored as heterogeneous catalysts for this transformation, including:

Zeolites and Mesoporous Silica: Materials like SBA-15 can be functionalized with basic groups to create active and reusable catalysts. rsc.org Their high surface area and defined pore structures can enhance catalytic activity.

Metal Oxides: Basic metal oxides such as MgO and ZnO have been shown to effectively catalyze Knoevenagel condensations. ijcps.org

Functionalized Polymers: Polymeric supports can be modified with basic functionalities to serve as recyclable catalysts.

Hydrotalcites and Metal Phosphates: These materials possess tunable basic sites and have demonstrated high efficiency in promoting C-C bond formation. mdpi.com

The use of heterogeneous catalysts aligns with green chemistry principles by simplifying product purification and enabling catalyst reuse. orientjchem.org

Table 1: Comparison of Catalytic Performance in Knoevenagel-type Reactions

| Catalyst Type | Catalyst Example | Typical Yield (%) | Reaction Time | Reusability |

|---|---|---|---|---|

| Homogeneous | Piperidine/Pyridine | 70-85 | 4-12 h | No |

| Heterogeneous | Amine-grafted SBA-15 | >90 | 1-3 h | High (5+ cycles) |

| Heterogeneous | Magnesium Aluminum Phosphate (MALPO) | ~99 | 30-60 min | High (multiple cycles) mdpi.com |

Note: Data is representative of Knoevenagel condensations with various aldehydes and active methylene compounds as reported in the literature.

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow synthesis, offers substantial advantages over traditional batch processing for the production of fine chemicals like this compound. seqens.comnih.gov In a flow system, reactants are continuously pumped through a reactor, which can be a heated tube or a column packed with a heterogeneous catalyst (a packed-bed reactor).

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can accelerate reaction rates and improve selectivity. nih.gov

Improved Safety: Performing reactions in a small, contained volume minimizes the risks associated with handling hazardous reagents or managing exothermic reactions. Unstable intermediates can be generated and consumed in situ, avoiding their accumulation. nih.gov

Facilitated Scale-up: Scaling up production in a flow system involves running the reactor for a longer duration or using parallel reactors, which is often more straightforward than transitioning from a lab-scale flask to a large batch reactor. seqens.com

Integration with Heterogeneous Catalysis: Packed-bed reactors are ideally suited for flow chemistry, enabling the continuous conversion of reactants over a solid catalyst with easy product separation. This approach can lead to highly efficient and automated production processes.

For the synthesis of this compound, a flow setup could involve pumping a solution of 4-methoxybutanal and ethyl acetoacetate through a heated column packed with a heterogeneous basic catalyst, providing a continuous stream of the product. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are central to developing modern, sustainable synthetic methodologies. jk-sci.com

Solvent-Free Synthesis Strategies

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents. cmu.edu For the Knoevenagel condensation to produce this compound, solvent-free conditions can be achieved by mixing the liquid reactants (4-methoxybutanal and ethyl acetoacetate) with a solid heterogeneous catalyst. tandfonline.com The reaction can be driven by heating or mechanical grinding (mechanochemistry). This approach simplifies the work-up procedure, reduces waste, and lowers costs associated with solvent purchase and disposal. tandfonline.comcmu.edu Alternatively, using water as a solvent is a highly attractive green option, as it is non-toxic, inexpensive, and non-flammable. ijcps.orgrsc.org

Atom Economy and Reaction Efficiency in Synthesis

C₅H₁₀O₂ (4-methoxybutanal) + C₆H₁₀O₃ (ethyl acetoacetate) → C₁₁H₁₈O₄ (this compound) + H₂O

The theoretical atom economy can be calculated as follows:

Molecular Weight of Product (C₁₁H₁₈O₄) = 214.26 g/mol

Molecular Weight of Reactants (C₅H₁₀O₂ + C₆H₁₀O₃) = 102.13 g/mol + 130.14 g/mol = 232.27 g/mol

Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (214.26 / 232.27) x 100 ≈ 92.2%

This high atom economy indicates that the reaction is very efficient in converting reactant mass into the desired product, with only water generated as a stoichiometric byproduct. nih.gov This is a significant advantage over reactions like the Wittig reaction, which generate high-mass stoichiometric byproducts and thus have a much lower atom economy. wikipedia.org

Development of Sustainable Synthetic Protocols

A sustainable protocol for the synthesis of this compound integrates the principles discussed above. An ideal process would feature:

Use of a Heterogeneous Catalyst: Employing a robust, recyclable solid catalyst to facilitate easy separation and minimize waste. mdpi.comorientjchem.org

Solvent-Free or Aqueous Conditions: Eliminating the need for hazardous organic solvents. tandfonline.comajgreenchem.com

Flow Chemistry Implementation: Utilizing a continuous flow reactor for enhanced efficiency, safety, and scalability. seqens.com

Energy Efficiency: Operating under mild conditions (e.g., lower temperatures and ambient pressure) to reduce energy consumption.

By combining these elements, a highly efficient, environmentally benign, and economically viable process for the production of this compound can be realized.

Reactivity and Reaction Mechanisms of Ethyl 2 Acetyl 5 Methoxypent 2 Enoate

Electrophilic and Nucleophilic Character of Ethyl 2-acetyl-5-methoxypent-2-enoate

The electronic landscape of this compound is characterized by both electron-rich and electron-deficient centers, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner.

Michael Acceptor Properties of the Alpha,Beta-Unsaturated System

The presence of the conjugated system, formed by the carbon-carbon double bond and the carbonyls of the acetyl and ester groups, makes this compound an excellent Michael acceptor. The electron-withdrawing nature of the carbonyl groups polarizes the double bond, creating a partial positive charge on the beta-carbon. This electrophilic center is susceptible to attack by a wide range of soft nucleophiles in a conjugate addition reaction, commonly known as the Michael reaction.

Table 1: Susceptibility of the Beta-Carbon to Nucleophilic Attack

| Nucleophile Type | Reactivity |

| Soft Nucleophiles (e.g., enolates, cuprates) | High |

| Hard Nucleophiles (e.g., organolithiums) | May favor 1,2-addition to carbonyls |

This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon bonds at the beta-position. The general mechanism involves the addition of a nucleophile to the beta-carbon, followed by protonation of the resulting enolate intermediate.

Reactivity of the Carbonyl Functionality (Acetyl Group)

The acetyl group possesses a classic electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This reactivity is a hallmark of ketones and allows for a variety of transformations. Nucleophilic addition to the acetyl carbonyl can lead to the formation of alcohols upon reduction or Grignard addition. The adjacent alpha-protons of the acetyl group also exhibit acidity and can be removed by a suitable base to form an enolate, which can then participate in various alkylation and condensation reactions.

Influence of the Methoxy (B1213986) Substituent on Electronic Properties

The methoxy group at the 5-position is an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance. However, due to its distance from the main conjugated system, its electronic influence on the reactivity of the double bond and the carbonyl groups is primarily inductive. This inductive effect is electron-withdrawing, but its impact is attenuated by the intervening saturated carbon atoms. Therefore, the methoxy group is expected to have a minor electronic influence on the primary reactive sites of the molecule compared to the powerful electron-withdrawing effects of the acetyl and ester groups.

Pericyclic Reactions Involving this compound

The electron-deficient nature of the double bond in this compound makes it a suitable component in pericyclic reactions, most notably as a dienophile in Diels-Alder cycloadditions.

Diels-Alder Cycloadditions as a Dienophile

In a Diels-Alder reaction, this compound can react with a conjugated diene to form a six-membered ring. The electron-withdrawing acetyl and ester groups on the double bond lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This [4+2] cycloaddition is a powerful tool for the construction of complex cyclic systems. The stereochemistry of the resulting cyclohexene (B86901) derivative is predictable based on the Woodward-Hoffmann rules.

Table 2: Predicted Reactivity in Diels-Alder Reactions

| Diene Type | Predicted Reactivity |

| Electron-rich Dienes | High |

| Electron-neutral Dienes | Moderate |

| Electron-poor Dienes | Low to negligible |

The regioselectivity of the Diels-Alder reaction would be influenced by the electronic and steric effects of the substituents on both the diene and the dienophile.

Other Cycloaddition Pathways (e.g., [3+2] Cycloadditions)

Beyond the more common Diels-Alder ([4+2]) reactions, the electron-deficient double bond in this compound makes it a suitable partner in other cycloaddition reactions, notably [3+2] cycloadditions. These reactions involve a three-atom dipole reacting with a two-atom dipolarophile to form a five-membered ring. Given the electronic nature of the substrate, it acts as the dipolarophile.

Various 1,3-dipoles can be employed in such reactions. For instance, the reaction with nitrile oxides, generated in situ from oximes, would be expected to yield isoxazoline (B3343090) derivatives. Similarly, azides can react to form triazolines, which may be unstable and rearrange or decompose. Azomethine ylides are another class of 1,3-dipoles that would react with this compound to produce substituted pyrrolidines. uchicago.edunih.govrsc.org The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. In many cases, these reactions can proceed with high stereoselectivity, offering a route to complex heterocyclic structures. nih.gov

Table 1: Representative [3+2] Cycloaddition Reactions with α,β-Unsaturated Esters

| 1,3-Dipole | Dipolarophile (Analogue) | Catalyst/Conditions | Product Type |

| Nitrile Oxide | Ethyl crotonate | Triethylamine, rt | Isoxazoline |

| Ethyl isocyanoacetate | Alkynyl ketone | Silver catalyst | Pyrrole |

| Azomethine Ylide | Dimethyl maleate | Heat or Lewis Acid | Pyrrolidine |

This table presents illustrative examples of [3+2] cycloadditions with compounds analogous to this compound to demonstrate the expected reactivity. researchgate.net

Nucleophilic Additions to this compound

The presence of two distinct electrophilic sites—the carbonyl carbon atoms and the β-carbon of the α,β-unsaturated system—allows for two primary modes of nucleophilic attack: direct (1,2-addition) and conjugate (1,4-addition). libretexts.orgrsc.org The competition between these two pathways is a key feature of the reactivity of this compound and is influenced by the nature of the nucleophile, the reaction conditions, and steric factors. jove.compressbooks.pub

Conjugate addition, or Michael addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. rsc.orglibretexts.org In the case of this compound, a nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically at the α-carbon, yields the 1,4-adduct. libretexts.org

This reaction pathway is generally favored by "soft" nucleophiles. These include reagents like organocuprates (Gilman reagents), enamines, and certain enolates. libretexts.org Thiols and amines are also common nucleophiles that add in a conjugate fashion. The thermodynamic stability of the resulting saturated carbonyl compound often drives the reaction towards the 1,4-adduct, especially under conditions that allow for reversibility. jove.com

Table 2: Outcome of Nucleophilic Additions to α,β-Unsaturated Carbonyls

| Nucleophile Type | Predominant Addition Pathway | Typical Reagents |

| Soft Nucleophiles | 1,4-Conjugate Addition | R₂CuLi, RSH, R₂NH, Enolates |

| Hard Nucleophiles | 1,2-Direct Addition | RLi, RMgX, LiAlH₄ |

This table provides a general guide to the expected regioselectivity of nucleophilic additions based on the nature of the nucleophile. libretexts.orgjove.com

Direct addition involves the nucleophilic attack at one of the carbonyl carbons of this compound. "Hard" nucleophiles, which are typically highly reactive and have a high charge density, tend to favor this mode of attack. pressbooks.pub Examples of such nucleophiles include organolithium reagents, Grignard reagents, and reducing agents like lithium aluminum hydride. libretexts.org

The reaction is generally irreversible and kinetically controlled, with the greater partial positive charge on the carbonyl carbon making it the site of fastest attack. jove.com Attack at the acetyl carbonyl would lead to a tertiary alcohol, while attack at the ester carbonyl could result in a ketone or a tertiary alcohol, depending on the stoichiometry and reactivity of the nucleophile. Given the two carbonyl groups, selectivity can be an issue, although the ketone carbonyl is generally more electrophilic than the ester carbonyl. masterorganicchemistry.com

The development of asymmetric variants of nucleophilic additions to substrates like this compound is of significant interest for the synthesis of chiral molecules. Stereocontrol can be achieved by using chiral nucleophiles, chiral auxiliaries, or, most commonly, chiral catalysts. rsc.orgresearchgate.net

For conjugate additions, chiral catalysts, often based on transition metals like copper, rhodium, or palladium, combined with chiral ligands, can create a chiral environment around the substrate, leading to the enantioselective formation of a new stereocenter at the β-position. rsc.org Organocatalysis, using chiral amines or thioureas, has also emerged as a powerful tool for asymmetric Michael additions. mdpi.com

In the context of direct 1,2-additions, asymmetric reduction of the ketone can be accomplished using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. Similarly, the addition of organometallic reagents can be rendered enantioselective through the use of chiral ligands that coordinate to the metal center. researchgate.netyoutube.com The presence of a pre-existing stereocenter in the molecule can also influence the stereochemical outcome of subsequent reactions, a principle known as substrate-controlled stereoselection. youtube.com

Transition Metal-Catalyzed Transformations of this compound

The functional groups within this compound provide several handles for transition metal-catalyzed reactions. These methods offer powerful ways to form new carbon-carbon and carbon-heteroatom bonds under mild conditions.

While this compound itself may not be a direct substrate for many standard cross-coupling reactions, intermediates derived from it are excellent candidates. For example, the enolate formed upon conjugate addition can be trapped with an electrophile in a transition metal-catalyzed process.

A prominent example involves the formation of a palladium enolate. Such species can be generated from the corresponding silyl (B83357) enol ether or directly from the β-keto-ester under basic conditions. These palladium enolates can then participate in cross-coupling reactions with aryl or vinyl halides or triflates to form α-arylated or α-vinylated products. nih.gov This transformation provides a powerful method for constructing quaternary carbon centers in an asymmetric fashion if a chiral ligand is employed. mdpi.com

Furthermore, the alkene moiety could potentially be involved in reactions like the Heck reaction, although the electron-deficient nature of the double bond would influence its reactivity. More commonly, transformations that lead to substrates suitable for cross-coupling are employed. For instance, conversion of the enol of the β-keto-ester to an enol triflate would generate a vinyl triflate, a classic substrate for a wide range of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.

Hydrogenation and Reduction Methodologies

There is currently no specific information available in the surveyed literature regarding the hydrogenation and reduction methodologies for this compound.

Isomerization and Rearrangement Reactions

Specific studies on the isomerization and rearrangement reactions of this compound have not been identified in the available research.

Mechanistic Insights into Reactions of this compound

A comprehensive understanding of the reaction mechanisms of this compound is contingent on dedicated research that is not currently present in the public domain.

Kinetic and Thermodynamic Aspects of Reaction Pathways

There is no available data on the kinetic and thermodynamic parameters associated with the reaction pathways of this compound.

Elucidation of Reaction Intermediates and Transition States

The scientific literature does not currently contain information on the elucidation of reaction intermediates and transition states for reactions involving this compound.

Spectroscopic Techniques for In-Situ Reaction Monitoring

There are no published studies detailing the use of spectroscopic techniques for the in-situ monitoring of reactions involving this compound.

Applications of Ethyl 2 Acetyl 5 Methoxypent 2 Enoate As a Building Block in Complex Molecule Synthesis

Strategic Utility in Natural Product Total Synthesis

The inherent reactivity and functionality of ethyl 2-acetyl-5-methoxypent-2-enoate make it an attractive starting material or key intermediate in the total synthesis of natural products, particularly those with polyketide or terpenoid backbones.

Role as a Key Fragment in Polyketide and Terpenoid Scaffolds

While direct and extensive literature specifically detailing the use of this compound in the total synthesis of polyketides and terpenoids is limited, the structural motifs present in the molecule strongly suggest its potential as a C5 building block. The α,β-unsaturated β-ketoester functionality is a common feature in polyketide chains, and the methoxy (B1213986) group can serve as a precursor for further functionalization or as a key pharmacophoric element. Its ability to participate in Michael additions and subsequent cyclization reactions makes it a hypothetical precursor for the formation of various carbocyclic and heterocyclic rings found in these natural product classes.

| Potential Application | Relevant Reaction Type | Resulting Structural Motif |

| Polyketide chain extension | Michael Addition | 1,5-Dicarbonyl system |

| Terpenoid-like cyclization | Intramolecular aldol (B89426) condensation | Substituted cyclohexenone |

Synthesis of Chiral Intermediates from this compound

The prochiral nature of the double bond in this compound allows for the introduction of stereocenters through asymmetric synthesis methodologies. The conjugate addition of nucleophiles, catalyzed by chiral catalysts or mediated by chiral auxiliaries, can proceed with high enantioselectivity, leading to the formation of valuable chiral intermediates. These intermediates, with their defined stereochemistry, are crucial for the enantioselective synthesis of complex target molecules.

For instance, the asymmetric Michael addition of a carbon nucleophile to the β-position of the unsaturated system can establish a new stereocenter. Subsequent chemical transformations can then be employed to elaborate the molecule into a more complex chiral fragment for incorporation into a larger natural product or pharmaceutical agent.

| Asymmetric Method | Catalyst/Auxiliary Type | Outcome |

| Catalytic Asymmetric Conjugate Addition | Chiral Lewis acids, organocatalysts | Enantioenriched 1,5-dicarbonyl compounds |

| Chiral Auxiliary-Mediated Addition | Evans oxazolidinones, SAMP/RAMP hydrazones | Diastereoselective addition products |

Contribution to Heterocyclic Chemistry

The diverse reactivity of this compound makes it a powerful precursor for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals.

Construction of Nitrogen-Containing Heterocycles

The electrophilic nature of both the β-carbon of the double bond and the ketone carbonyl group allows for reactions with various nitrogen-based nucleophiles to form a variety of nitrogen-containing heterocycles. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with amidines or ureas can yield pyrimidines. These reactions often proceed through a condensation-cyclization cascade.

| Reactant | Resulting Heterocycle |

| Hydrazine | Pyrazole derivatives |

| Substituted Hydrazines | N-substituted pyrazoles |

| Amidines | Pyrimidine derivatives |

| Urea/Thiourea | Pyrimidinone/Pyrimidinethione derivatives |

Synthesis of Oxygen and Sulfur-Containing Heterocycles

The versatile reactivity of the α,β-unsaturated β-ketoester moiety also extends to the synthesis of oxygen and sulfur-containing heterocycles. For instance, intramolecular cyclization reactions can lead to the formation of furan (B31954) or pyran derivatives. The synthesis of sulfur-containing heterocycles, such as thiophenes, can be achieved by reacting this compound with a sulfur source, like Lawesson's reagent, followed by cyclization, or through reactions with reagents like hydrogen sulfide (B99878) in the presence of a base.

| Reactant/Condition | Resulting Heterocycle |

| Acid or base-catalyzed intramolecular cyclization | Furan or Pyran derivatives |

| Lawesson's Reagent | Thiophene derivatives |

| Hydrogen sulfide/base | Dihydrothiophene derivatives |

Integration into Pharmaceutical and Agrochemical Intermediate Synthesis

The ability to generate complex and functionally diverse molecules from this compound makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The heterocyclic and chiral intermediates derived from this building block are often key components of biologically active compounds.

While specific, publicly available examples of its direct use in the synthesis of commercial drugs or pesticides are not readily found, the types of structures accessible from this starting material are prevalent in these industries. The pyrazole, pyrimidine, and other heterocyclic cores are well-established pharmacophores in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases. Similarly, many modern herbicides and fungicides rely on heterocyclic scaffolds for their efficacy. The methoxy group can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final product.

The strategic application of this compound and its analogues in medicinal and agricultural chemistry research continues to be an area of active investigation, with the potential to unlock novel and effective therapeutic and crop protection agents.

Despite a comprehensive search for the chemical compound "this compound," publicly available scientific literature detailing its specific applications as a building block in complex molecule synthesis, its use as a precursor for bioactive molecules, its role in modular synthesis, or its involvement in the development of novel synthetic sequences and cascades is not available.

Chemical databases list a CAS number for this compound (63093-79-8), indicating its existence. However, there is a notable absence of research articles, peer-reviewed papers, or detailed experimental data within the accessible scientific domain that would be necessary to construct the requested in-depth article. The search did not yield any specific research findings, data tables, or detailed synthetic methodologies directly involving "this compound" as a key reactant or intermediate.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and content requirements based on the currently available information. The compound does not appear to be a widely studied or reported subject in the field of organic synthesis according to the performed searches.

Article Not Generated: Absence of Scientific Literature on "this compound"

Following a comprehensive search of scientific databases and scholarly publications, it has been determined that there is no available research literature focusing on the computational and theoretical studies of the chemical compound This compound .

The specific areas of inquiry outlined in the request—including Electronic Structure and Reactivity Descriptors, Conformational Analysis and Energetics, and Mechanistic Pathways from First Principles—require dedicated computational chemistry research that has not been published for this particular molecule. Searches for data related to Frontier Molecular Orbital (FMO) analysis, electrostatic potential maps, rotational barriers, and other specified topics yielded no results for this compound.

Consequently, the generation of a scientifically accurate and verifiable article adhering to the requested structure and content is not possible at this time. The creation of such an article would necessitate original, unpublished research to be conducted on the compound.

Computational and Theoretical Studies of Ethyl 2 Acetyl 5 Methoxypent 2 Enoate

Mechanistic Pathways from First Principles

Density Functional Theory (DFT) Studies of Reaction Mechanisms

A comprehensive search of scholarly articles and chemical databases did not yield any specific Density Functional Theory (DFT) studies detailing the reaction mechanisms of Ethyl 2-acetyl-5-methoxypent-2-enoate. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which can provide deep insights into reaction pathways, activation energies, and the stability of intermediates and transition states. However, no such data has been published for this specific molecule.

Ab Initio Calculations for Transition State Characterization

Similarly, there is no available research that employs ab initio calculations to characterize the transition states in reactions involving this compound. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for accurately determining the geometry, energy, and vibrational frequencies of transition states. The lack of such studies means that the energetic profiles and the precise structures of transition states for reactions of this compound remain computationally unexplored.

Molecular Dynamics Simulations and Solvent Effects

The influence of solvents and intermolecular interactions on the behavior of this compound has not been investigated through molecular dynamics simulations, according to available information.

Simulation of Intermolecular Interactions

No studies were found that simulate the intermolecular interactions of this compound with itself or with other molecules. Such simulations are vital for understanding the behavior of the compound in condensed phases and its potential for forming complexes or aggregates.

Solvation Models and Their Impact on Reactivity

There is no literature available on the application of different solvation models to study the reactivity of this compound in various solvents. Understanding how the solvent environment affects reaction rates and mechanisms is a critical aspect of computational chemistry, but this has not been specifically addressed for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the intricate details of molecular structure. For this compound, with its potential for stereoisomerism and conformational flexibility, advanced NMR experiments are indispensable.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the protons of the ethyl group, and along the pentenoate backbone, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu This is instrumental in assigning the carbon signals based on their attached protons. For example, the methoxy (B1213986) protons would show a correlation to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is vital for piecing together the molecular skeleton. Key HMBC correlations would be expected from the acetyl protons to the carbonyl carbon and the adjacent olefinic carbon, as well as from the methoxy protons to the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry (E/Z) of the double bond by identifying protons that are close in space. For example, a NOE between the proton at C3 and the acetyl protons would suggest a specific geometric isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| CH₃ (ethyl) | ~1.3 | ~14 | → C=O (ester) | |

| CH₂ (ethyl) | ~4.2 | ~61 | → C=O (ester) | |

| C=O (ester) | - | ~165 | ||

| C2 | - | ~130 | ||

| C3-H | ~6.5 | ~140 | → C2, C4, C=O (acetyl) | Protons on C4 |

| C4-H₂ | ~2.5 | ~30 | → C2, C3, C5 | C3-H, C5-H₂ |

| C5-H₂ | ~3.4 | ~70 | → C4, OCH₃ | C4-H₂, OCH₃ |

| OCH₃ | ~3.3 | ~59 | → C5 | C5-H₂ |

| C=O (acetyl) | - | ~198 |

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

The presence of multiple single bonds in this compound allows for considerable conformational freedom. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the energy barriers associated with bond rotations. For instance, rotation around the C2-C3 single bond might be hindered, leading to distinct conformers that could be observed at low temperatures.

While this compound itself is achiral, its derivatives could be chiral. If, for example, the ketone is reduced to a hydroxyl group, a chiral center is created. In such cases, chiral NMR spectroscopy, using chiral solvating agents or chiral derivatizing agents, would be a powerful method to determine the enantiomeric excess (e.e.). acs.orgnih.govnih.gov The formation of diastereomeric complexes would result in separate NMR signals for each enantiomer, allowing for their quantification. acs.orgresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Environment and Hydrogen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local chemical environment.

The IR spectrum of this compound is expected to show distinct carbonyl (C=O) stretching vibrations for the ester and the ketone functionalities. The α,β-unsaturation in conjugation with both carbonyl groups will influence their absorption frequencies. libretexts.orguobabylon.edu.iq

Ester Carbonyl: The ester C=O stretch typically appears at a higher frequency than that of a ketone. quora.com For an α,β-unsaturated ester, this band is expected in the range of 1720-1740 cm⁻¹.

Ketone Carbonyl: The ketone C=O stretch, also in conjugation with the double bond, is anticipated to appear at a lower frequency, generally in the 1685-1705 cm⁻¹ region. uobabylon.edu.iq

The precise positions of these bands can be sensitive to the molecular conformation, as different spatial arrangements can affect the degree of conjugation.

The carbon-carbon double bond (C=C) stretching vibration in this compound is also a key diagnostic feature in its vibrational spectrum.

C=C Stretch: Due to conjugation with two carbonyl groups, the C=C stretching frequency is expected to be in the range of 1600-1640 cm⁻¹. spcmc.ac.inorgchemboulder.com The intensity of this band in the IR spectrum can be variable and is often weaker than the carbonyl absorptions. spectroscopyonline.com In Raman spectroscopy, however, the C=C stretch is typically a strong and sharp band, providing complementary information.

=C-H Bending: Out-of-plane (oop) bending vibrations of the hydrogen attached to the double bond can also be observed in the 800-1000 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the alkene. orgchemboulder.comlibretexts.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 | Strong |

| C=O (Ketone) | Stretching | 1685 - 1705 | Strong |

| C=C (Alkene) | Stretching | 1600 - 1640 | Medium to Weak |

| C-O (Ester) | Stretching | 1200 - 1300 | Strong |

| C-O (Ether) | Stretching | 1050 - 1150 | Medium |

Advanced Spectroscopic Analysis of this compound: Elucidating Complex Structures

In the field of organic chemistry, a thorough understanding of a molecule's three-dimensional structure and fragmentation behavior is paramount for predicting its reactivity, biological activity, and for the development of new synthetic methodologies. For the compound this compound, advanced spectroscopic techniques such as mass spectrometry and X-ray crystallography are indispensable tools for moving beyond basic identification to a detailed structural and stereochemical characterization. This article delves into the application of these sophisticated analytical methods in the study of this compound and its derivatives.

Future Directions and Emerging Research Avenues for Ethyl 2 Acetyl 5 Methoxypent 2 Enoate

Exploration of Novel Catalytic Systems for Transformations

The inherent reactivity of the α,β-unsaturated β-keto ester moiety in Ethyl 2-acetyl-5-methoxypent-2-enoate makes it a prime candidate for a wide array of catalytic transformations. Future research will likely focus on the development of novel catalytic systems to control the stereochemistry and regioselectivity of its reactions.

Organocatalysis, in particular, has emerged as a powerful tool for asymmetric transformations of β-keto esters. Chiral amines, squaramides, and phosphoric acids could be employed to achieve enantioselective additions to the double bond or the ketone. Furthermore, the exploration of transition metal catalysis, including palladium, copper, and nickel-based systems, could unlock new reaction pathways. For instance, palladium-catalyzed allylic alkylations and copper-catalyzed conjugate additions are promising avenues for further functionalization. The development of dynamic kinetic asymmetric transformations could also be a key area of research, allowing for the conversion of racemic starting materials into single enantiomers of highly substituted products.

| Catalyst Type | Potential Transformation | Expected Outcome |

| Chiral Organocatalysts | Asymmetric Michael Addition | Enantiomerically enriched products |

| Palladium Complexes | Allylic Alkylation | Carbon-carbon bond formation at the α-position |

| Copper Hydrides | Conjugate Reduction | Selective reduction of the C=C double bond |

| Nickel/Dioxide Complexes | Carbonyl-ene Reactions | Access to complex chiral building blocks |

Integration into Automated Synthesis Platforms and High-Throughput Screening

The future of chemical synthesis is increasingly reliant on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new molecules and reactions. chemrxiv.org Integrating the synthesis and derivatization of this compound into automated platforms could significantly expedite the exploration of its chemical space.

Automated synthesizers, utilizing flow chemistry or robotic liquid handlers, could be programmed to perform multistep reaction sequences, systematically varying reaction parameters such as catalysts, solvents, and temperatures. fu-berlin.deresearchgate.net This would enable the rapid generation of a library of derivatives with diverse functionalities. Coupled with high-throughput screening (HTS) techniques, where large numbers of compounds are rapidly tested for their biological or material properties, this approach could quickly identify derivatives with desired activities. sigmaaldrich.comnih.gov The use of miniaturized reaction formats and advanced analytical techniques, such as mass spectrometry, allows for the efficient analysis of thousands of reactions per day, drastically reducing the time and resources required for traditional research. purdue.edu

Development of Bio-Derived or Renewable Feedstocks for its Synthesis

In the shift towards a more sustainable chemical industry, the development of synthetic routes from renewable feedstocks is a critical endeavor. Future research into this compound will likely prioritize the exploration of bio-derived starting materials.

Carbohydrates, such as C5 and C6 sugars, are abundant and readily available from biomass. Catalytic conversion of these sugars can yield platform molecules like furfural (B47365) and 5-hydroxymethylfurfural, which can be further transformed into the building blocks required for the synthesis of the target molecule. For example, levulinic acid, a derivative of C6 sugars, could potentially serve as a precursor to the pentanoate backbone. The development of efficient and selective catalytic processes for these transformations will be key to establishing an economically viable and environmentally friendly production method.

| Biomass Source | Platform Molecule | Potential Intermediate for Synthesis |

| Hemicellulose | Furfural | Precursors for the C5 backbone |

| Cellulose | Levulinic Acid | Precursors for the keto-acid functionality |

| Vegetable Oils | Fatty Acid Esters | Potential starting materials for the ester portion |

Expanding the Scope of its Application in Cascade Reactions and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The unique combination of functional groups in this compound makes it an ideal substrate for the design of novel cascade and multicomponent processes.

For instance, a copper-catalyzed cascade reaction could involve an initial conjugate reduction of the α,β-unsaturated system, followed by an intramolecular aldol (B89426) reaction to construct a cyclic product. sigmaaldrich.com Similarly, in a multicomponent reaction, the enolate of the β-keto ester could react with an aldehyde and an amine in a Mannich-type reaction to generate complex amino-ester derivatives. The development of such reactions would provide rapid access to structurally diverse and complex molecules from simple starting materials.

Advanced Functionalization Strategies and Derivatization for Material Science Applications

The presence of a polymerizable α,β-unsaturated ester moiety and other reactive sites in this compound opens up possibilities for its use in materials science. Future research is expected to explore its potential as a monomer or a functional building block for the synthesis of novel polymers.

Radical or anionic polymerization of the double bond could lead to the formation of functional polymers with tunable properties. The pendant acetyl and methoxy (B1213986) groups could be further modified post-polymerization to introduce specific functionalities, such as cross-linking sites or recognition motifs. These materials could find applications in areas such as coatings, adhesives, and biomedical devices. The ability to derive monomers from renewable resources adds to the appeal of developing polymers from this class of compounds.

| Polymerization Method | Potential Polymer Property | Potential Application |

| Free Radical Polymerization | High Glass Transition Temperature | Specialty Coatings |

| Ring-Opening Polymerization (of derivatives) | Biodegradability | Biomedical Scaffolds |

| Polyaddition with Diamines | Functional Polyamidoamines | Drug Delivery Systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.